2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-18(14-24-12-15-5-2-1-3-6-15)21-11-16-7-4-9-20-19(16)17-8-10-23-13-17/h1-10,13H,11-12,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSZEURNGJHWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The initial step involves the reaction of benzyl chloride with thiourea to form benzylthiourea.
Cyclization: The benzylthiourea undergoes cyclization with a suitable reagent to form the benzylthio intermediate.
Coupling with Pyridine Derivative: The benzylthio intermediate is then coupled with a pyridine derivative containing a thiophene ring under specific conditions, such as the presence of a base and a solvent like dichloromethane.
Acetylation: The final step involves acetylation of the coupled product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has a variety of applications in scientific research:
- Chemistry: It serves as a building block in the synthesis of complex molecules.
- Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is explored for potential therapeutic effects and as a lead compound in drug discovery.
- Industry: It is used in the development of new materials with specific properties like conductivity or fluorescence.
This compound is of interest in medicinal chemistry because of its potential biological activities.
Anticonvulsant Activity: Research suggests that derivatives similar to this compound may have anticonvulsant properties. Studies have shown that modifications to N-benzyl derivatives can enhance their efficacy in seizure models, with the structure-activity relationship indicating that specific functional groups are crucial for activity against seizures.
Antitumor Activity: Compounds with structural similarities have been explored for their antitumor effects. For example, pyrazole derivatives have demonstrated significant inhibitory activities against cancer cell lines by targeting pathways involving receptor tyrosine kinases and BRAF mutations.
Anti-inflammatory and Antibacterial Properties: The thiophene and pyridine rings in its structure are associated with anti-inflammatory and antibacterial activities. Compounds containing these moieties have been reported to inhibit the production of pro-inflammatory cytokines and exhibit activity against various bacterial strains.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Type | Activity Type |
|---|---|---|
| Compound A | Thiophene-Pyridine | Antimicrobial |
| Compound B | Benzyl Derivative | Anticonvulsant |
| Compound C | Pyrazole Derivative | Antitumor |
Case Studies
Antimicrobial Study: Evaluation of thiophene-pyridine derivatives against various bacterial strains showed that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating significant antimicrobial potential.
Anticonvulsant Evaluation: Studies focusing on the anticonvulsant properties of N-benzyl derivatives reported that certain derivatives showed effective seizure control in animal models, with ED50 values comparable to those of standard anticonvulsants like phenobarbital.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Thiophen-2-yl vs. Thiophen-3-yl Substitution
The compound 2-(benzylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide (CAS: 2034398-53-1) is a positional isomer of the target compound, differing only in the substitution position of the thiophen ring (2- vs. 3-position). Key comparisons include:
- Molecular Weight : Both compounds share the same molecular formula and weight (354.5 g/mol) .
- Structural Implications : The thiophen-3-yl group in the target compound may alter electronic distribution and steric interactions compared to the thiophen-2-yl isomer. Such differences could influence binding to biological targets, as seen in pyridine-containing SARS-CoV-2 main protease inhibitors where substituent positioning affected binding affinity .
Heterocyclic Core Variations
Thiadiazole-Based Analogs
Compounds with a 1,3,4-thiadiazole core (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h)) exhibit distinct structural and synthetic profiles:
The higher yield of 5h (88%) suggests efficient synthetic routes for benzylthio-acetamide derivatives, though the pyridine-thiophen core in the target compound may offer unique pharmacological advantages, such as enhanced π-π stacking interactions in enzyme binding .
Imidazo[1,2-a]Pyridine Derivatives
N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide (CAS: 142074-09-7) provides another comparison:
Substituent Effects on Bioactivity
Benzylthio vs. Smaller Alkylthio Groups
Compounds with methylthio (e.g., 5f ) or ethylthio (e.g., 5g ) substituents () highlight the impact of substituent size:
| Compound | Substituent | Yield | Melting Point |
|---|---|---|---|
| 5f | Methylthio | 79% | 158–160°C |
| 5g | Ethylthio | 78% | 168–170°C |
| 5h | Benzylthio | 88% | 133–135°C |
Pyridine-Containing SARS-CoV-2 Inhibitors
Pyridine-acetamide derivatives like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) exhibit binding affinities better than −22 kcal/mol to SARS-CoV-2 main protease, driven by interactions with residues HIS163 and ASN142 . The target compound’s thiophen-3-yl and benzylthio groups could similarly engage in hydrophobic or H-bond interactions, though experimental validation is needed.
Biological Activity
2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNOS
- Molecular Weight : 354.5 g/mol
- CAS Number : 2034398-53-1
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound may exhibit anticonvulsant properties. A study comparing various N-benzyl derivatives showed that modifications could enhance their efficacy in seizure models. The structure-activity relationship (SAR) suggests that the presence of specific functional groups is crucial for activity against seizures .
Antitumor Activity
Compounds with similar structural motifs have been explored for their antitumor effects. Pyrazole derivatives, which share structural similarities with our compound, have shown significant inhibitory activities against cancer cell lines. These compounds target various pathways, including those involving receptor tyrosine kinases and BRAF mutations .
Anti-inflammatory and Antibacterial Properties
The presence of thiophene and pyridine rings in the structure is associated with anti-inflammatory and antibacterial activities. Compounds containing these moieties have been reported to inhibit the production of pro-inflammatory cytokines and exhibit activity against various bacterial strains.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in neurotransmission and inflammatory responses. The binding interactions are likely influenced by the compound's unique structural features, allowing it to modulate biological pathways effectively.
Case Studies
- Anticonvulsant Study : A study evaluated the anticonvulsant activity of several benzyl derivatives, noting that modifications in the acetamido group significantly impacted efficacy. The ED50 values indicated promising potential for clinical applications in seizure disorders .
- Antitumor Screening : In vitro studies on related pyrazole derivatives demonstrated potent antitumor activity against BRAF(V600E) mutant cell lines, suggesting that similar modifications in our compound could yield beneficial effects in cancer therapy .
- Anti-inflammatory Action : Research on thiophene-containing compounds revealed their ability to inhibit LPS-induced nitric oxide production, highlighting their potential as anti-inflammatory agents.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
What synthetic routes are recommended for preparing 2-(benzylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide?
Methodological Answer:
The synthesis can involve sequential substitution and condensation reactions. For example:
- Step 1: React a halogenated pyridine derivative (e.g., 2-chloro-3-nitropyridine) with thiophene-3-thiol under alkaline conditions to introduce the thiophenyl group via nucleophilic aromatic substitution .
- Step 2: Reduce the nitro group to an amine using iron powder under acidic conditions .
- Step 3: Condense the amine intermediate with benzylthioacetic acid using a coupling agent like EDC/HOBt to form the acetamide backbone .
Key Considerations: Monitor reaction progress via TLC and optimize pH/temperature to avoid side products.
How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity >95% .
- Structural Confirmation:
- NMR: Compare H and C NMR spectra with predicted shifts (e.g., benzylthio protons at δ 3.8–4.2 ppm, pyridyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry: Confirm molecular ion ([M+H]) using high-resolution ESI-MS .
- Elemental Analysis: Validate C, H, N, S percentages within ±0.4% of theoretical values .
What side reactions are common during synthesis, and how can they be minimized?
Methodological Answer:
- Oxidation of Thiol Groups: The benzylthio moiety may oxidize to sulfoxide. Use inert atmospheres (N) and antioxidants like BHT during synthesis .
- Incomplete Condensation: Excess coupling agents (e.g., DCC) and extended reaction times (24–48 hrs) improve acetamide formation .
- Byproducts from Thiophene Ring: Thiophene derivatives may undergo electrophilic substitution; control reaction stoichiometry to avoid polysubstitution .
Advanced Research Questions
How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 15 mins) while maintaining >80% yield .
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in condensation steps .
- Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos can accelerate coupling reactions at lower temperatures (60°C) .
How can spectral data discrepancies during structural elucidation be resolved?
Methodological Answer:
- Dynamic NMR: Resolve overlapping signals caused by rotamers or tautomers by analyzing variable-temperature H NMR (e.g., -40°C to 80°C) .
- 2D Correlation Spectroscopy: Use HSQC and HMBC to assign ambiguous peaks (e.g., differentiating pyridyl vs. thiophenyl carbons) .
- Cross-Validation: Compare experimental IR (e.g., amide C=O stretch at ~1650 cm) with computational spectra (DFT/B3LYP/6-31G*) .
What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess hydrolysis susceptibility of the acetamide bond .
- QSPR Models: Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with stability using Hammett σ constants .
What strategies mitigate decomposition under varying storage conditions?
Methodological Answer:
- Lyophilization: Store as a lyophilized powder at -20°C under argon to prevent hydrolysis and oxidation .
- Stabilizers: Add desiccants (silica gel) and UV blockers (e.g., amber vials) for light-sensitive thioether groups .
- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
